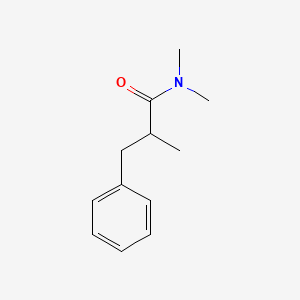
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired product. The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the formation of the compound . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2,3,5,6,7,8-Hexahydro-8-methylimidazo(1,2-A)pyrimidin-5-imine hydriodide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: These compounds have a pyrimidine core and may exhibit similar reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for various scientific and industrial applications.
Propiedades
Número CAS |
99646-01-2 |
|---|---|
Fórmula molecular |
C7H13IN4 |
Peso molecular |
280.11 g/mol |
Nombre IUPAC |
8-methyl-2,3,6,7-tetrahydroimidazo[1,2-a]pyrimidin-5-imine;hydroiodide |
InChI |
InChI=1S/C7H12N4.HI/c1-10-4-2-6(8)11-5-3-9-7(10)11;/h8H,2-5H2,1H3;1H |
Clave InChI |
FOYFDEGQOHKBKI-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=N)N2C1=NCC2.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)

![Benzenamine, 4-[(4-chlorophenyl)azo]-N,N-diethyl-](/img/structure/B11957516.png)




![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)



![4-{(E)-[2-(anilinocarbothioyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11957561.png)

